N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide
Description
The exact mass of the compound this compound is 449.15216079 g/mol and the complexity rating of the compound is 766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c29-23(24-12-10-22-25-18-8-4-5-9-19(18)26-22)20-14-21(16-6-2-1-3-7-16)28(27-20)17-11-13-32(30,31)15-17/h1-9,14,17H,10-13,15H2,(H,24,29)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHGJIBACDPNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C(=O)NCCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2465-0215 is plasma kallikrein , a serine protease that plays a crucial role in the kallikrein-kinin system. Plasma kallikrein is a validated target for the prevention of hereditary angioedema (HAE) attacks.
Mode of Action
F2465-0215, a humanized IgG1 antibody, binds to plasma kallikrein and inhibits its enzymatic activity. It employs a unique allosteric mechanism involving N-terminal catalytic domain binding, destabilization of the activation domain, and reversion of the active site to the inactive zymogen state. This potent inhibition prevents the generation of bradykinin, a vasoactive inflammatory mediator.
Biochemical Pathways
The inhibition of plasma kallikrein by F2465-0215 disrupts the kallikrein-kinin system, which is responsible for the production of bradykinin. Bradykinin is a potent vasodilator that increases vascular permeability, leading to the swelling and pain characteristic of HAE attacks.
Pharmacokinetics
F2465-0215 has been designed with a YTE (M252Y/S254T/T256E) modification in the fragment crystallizable (Fc) domain, which enhances pH-dependent neonatal Fc receptor binding. This results in a prolonged half-life in vivo, with a half-life of approximately 34 days in cynomolgus monkeys. This extended half-life suggests that F2465-0215 could potentially be administered every 3 months or less frequently.
Result of Action
The inhibition of plasma kallikrein by F2465-0215 prevents the overproduction of bradykinin, thereby reducing the occurrence of HAE attacks. This can significantly improve the quality of life for individuals suffering from HAE.
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention due to its potential pharmacological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
IUPAC Name: this compound
Molecular Formula: CHNO (exact values to be determined based on the complete structure)
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study conducted on similar compounds demonstrated their cytotoxic effects against various cancer cell lines, including HepG2 (human liver carcinoma). The IC50 values for some derivatives were notably low, suggesting potent anticancer activity. For instance, compounds with structural similarities showed IC50 values ranging from 6.5 μM to 12.4 μM against HepG2 cells .
2. Antimicrobial Properties
The compound's potential as an antimicrobial agent has also been explored. Similar benzodiazole derivatives have shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . The binding affinity of these compounds to specific bacterial receptors has been investigated using molecular docking studies .
3. Anti-inflammatory Effects
Some studies have suggested that benzodiazole-containing compounds possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where such compounds can modulate inflammatory pathways and cytokine production .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Receptor Binding: High binding affinity to target receptors can lead to modulation of signaling pathways involved in cell survival and proliferation.
Case Studies
Several studies have been conducted on related compounds that provide insights into the biological activity of this compound:
Case Study 1: Anticancer Efficacy
A series of pyrazole derivatives were tested for their efficacy against HepG2 cells. The most active compounds were identified through MTT assays, demonstrating significant cytotoxicity with low IC50 values compared to standard chemotherapy agents .
Case Study 2: Antimicrobial Activity
In vitro assays revealed that certain benzodiazole derivatives exhibited strong antibacterial activity against E. coli and S. aureus. The study employed both disk diffusion and broth microdilution methods to assess the minimum inhibitory concentration (MIC) .
Data Tables
| Biological Activity | IC50 (μM) | Target Cell Line/Bacteria |
|---|---|---|
| Anticancer | 6.5 - 12.4 | HepG2 |
| Antimicrobial | Varies | E. coli, S. aureus |
Preparation Methods
Steric Hindrance in Pyrazole Functionalization
The 5-phenyl group creates steric bulk, necessitating high-temperature conditions (>100°C) for amide bond formation. Microwave-assisted synthesis reduces reaction time from 24 hours to 45 minutes while maintaining yields (72% vs. 68%).
Sulfone Stability Under Basic Conditions
The 1,1-dioxothiolan-3-yl group undergoes decomposition at pH > 10. Acidic workup (pH 5–6) with citric acid prevents sulfone cleavage during purification.
Alternative Synthetic Pathways
One-Pot Multi-Component Approach
A streamlined method combines benzodiazole ethylamine, 3-isocyanato-1,1-dioxothiolane, and 5-phenylpyrazole-3-carboxylic acid in dimethylacetamide (DMAC) at 120°C for 8 hours. This approach avoids intermediate isolation but yields a lower 54% product.
Enzymatic Coupling
Lipase B from Candida antarctica catalyzes the amide bond formation in non-aqueous media (tert-butanol, 40°C). While environmentally benign, the method suffers from substrate inhibition at concentrations >0.1 M.
Scale-Up Considerations
Industrial-scale production (10 kg batch) employs:
-
Continuous flow reactor : For the pyrazole cyclization step (residence time: 12 minutes, 130°C)
-
Membrane filtration : Nanofiltration membranes (300 Da MWCO) remove Pd catalysts to <1 ppm.
Economic analysis :
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Total time | 86 hours | 24 hours |
| Yield | 68% | 71% |
| Pd consumption | 5 mol% | 2.3 mol% |
Q & A
Q. Advanced
- Docking simulations : Use PyMOL or Schrödinger Suite to model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding with the benzimidazole NH and hydrophobic interactions from the phenyl group .
- MD simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS for conformational sampling) .
- QM/MM studies : Evaluate electronic effects of the dioxothiolan group on binding affinity .
What methods improve pharmacokinetic properties like solubility?
Q. Advanced
- Salt formation : Co-crystallization with succinic acid to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) for improved bioavailability .
- Nanoparticle encapsulation : Use PLGA-based carriers for sustained release in in vivo models .
What biological targets are associated with this compound?
Basic
Primary targets include:
- Kinases : Inhibition of EGFR or VEGFR2 due to pyrazole-carboxamide interactions with ATP-binding pockets .
- Inflammatory mediators : COX-2 suppression via benzimidazole-thiolan synergism .
- Antimicrobial targets : Disruption of bacterial membrane proteins (e.g., PBP2a in MRSA) .
How are SAR studies designed for derivatives?
Q. Advanced
- Scaffold diversification : Modify the pyrazole core with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- Bioisosteric replacement : Substitute the dioxothiolan group with sulfonamides to assess metabolic stability .
- High-throughput screening : Test 50+ derivatives in parallel using automated LC-MS for rapid activity profiling .
Which analytical techniques monitor synthetic intermediates?
Q. Basic
- TLC/HPLC : Track reaction progress using silica gel plates (ethyl acetate/hexane eluent) or reverse-phase C18 columns .
- In situ IR spectroscopy : Detect carbonyl formation (1700–1750 cm⁻¹) during amidation .
How is the mechanism of action determined experimentally?
Q. Advanced
- Kinetic assays : Measure IC₅₀ values against purified enzymes (e.g., EGFR-TK) using fluorescence-based ADP-Glo™ assays .
- CRISPR-Cas9 knockouts : Validate target specificity in cell lines lacking the putative target gene .
- Microscale thermophoresis (MST) : Quantify binding affinity (Kd) with fluorescently labeled proteins .
How can low yields in critical steps be addressed?
Q. Advanced
- Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes vs. 24 hours) for cyclization steps .
- Flow chemistry : Improve mixing and heat transfer for exothermic reactions .
- DoE optimization : Use factorial designs to identify optimal reagent ratios (e.g., amine/carboxylic acid molarity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
